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Compound of Interest

Compound Name: 5-Aminofluorescein

Cat. No.: B015267 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Aminofluorescein (5-AF) is a versatile fluorescent dye widely employed in nucleic acid

analysis. Its primary amine group allows for straightforward covalent attachment to nucleic

acids, making it a valuable tool for a variety of applications, including fluorescence in situ

hybridization (FISH), DNA and RNA labeling, and the development of nucleic acid biosensors.

This document provides detailed application notes and experimental protocols for the use of 5-
aminofluorescein in key nucleic acid analysis techniques.

Core Applications and Quantitative Data
5-Aminofluorescein is utilized in several key areas of nucleic acid analysis. The following

table summarizes the quantitative data associated with its performance in these applications.
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Application Key Parameter Typical Value(s) Reference

5'-End Labeling of

Oligonucleotides
Labeling Efficiency 60-90% [1]

Fluorescence

Quantum Yield (in

water)

~0.8% [2]

Fluorescence

Quantum Yield (in

DMSO)

~67% [2]

Fluorescence In Situ

Hybridization (FISH)
Probe Concentration 2.5 - 5 ng/µl [3]

Signal-to-Noise Ratio >3:1 considered good [3]

Molecular Beacons Quenching Efficiency 85-97% [4]

Signal-to-Background

Ratio

Up to 40-fold

enhancement
[5]

Experimental Protocols
Protocol 1: 5'-End Labeling of Oligonucleotides with 5-
Aminofluorescein (Two-Step Enzymatic Method)
This protocol describes the enzymatic labeling of DNA or RNA oligonucleotides at the 5'-

terminus using T4 Polynucleotide Kinase (PNK) and a thiol-reactive 5-aminofluorescein
derivative (e.g., 5-iodoacetamidofluorescein, 5-IAF).[1]

Materials:

Unmodified DNA or RNA oligonucleotide with a 5'-hydroxyl group

T4 Polynucleotide Kinase (PNK)

10X T4 PNK Reaction Buffer
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Adenosine 5'-[γ-thio]triphosphate (ATPγS)

5-Iodoacetamidofluorescein (5-IAF)

Dimethyl sulfoxide (DMSO)

Nuclease-free water

0.5 M EDTA, pH 8.0

Ethanol (100% and 70%)

3 M Sodium Acetate, pH 5.2

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

Thiophosphorylation Reaction:

In a sterile microcentrifuge tube, combine the following:

Oligonucleotide (100 pmol)

10X T4 PNK Reaction Buffer (2 µL)

ATPγS (10 mM, 1 µL)

T4 Polynucleotide Kinase (10 U/µL, 1 µL)

Nuclease-free water to a final volume of 20 µL

Incubate at 37°C for 1 hour.

Stop the reaction by adding 2 µL of 0.5 M EDTA.

Conjugation with 5-IAF:

Prepare a fresh 10 mg/mL solution of 5-IAF in DMSO.
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To the thiophosphorylated oligonucleotide reaction, add 5 µL of the 5-IAF solution.

Incubate at room temperature for 2-4 hours, protected from light.

Purification of Labeled Oligonucleotide:

Precipitate the labeled oligonucleotide by adding 1/10th volume of 3 M Sodium Acetate

and 3 volumes of cold 100% ethanol.

Incubate at -20°C for at least 1 hour.

Centrifuge at >12,000 x g for 30 minutes at 4°C.

Carefully remove the supernatant.

Wash the pellet with 500 µL of cold 70% ethanol and centrifuge again for 10 minutes.

Air dry the pellet to remove residual ethanol.

Resuspend the pellet in an appropriate buffer (e.g., TE buffer).

For higher purity, further purify the labeled oligonucleotide using a size-exclusion

chromatography column to remove unincorporated dye.

Quantification and Storage:

Determine the concentration of the labeled oligonucleotide by measuring the absorbance

at 260 nm.

Assess the labeling efficiency by measuring the absorbance of fluorescein at ~495 nm.

Store the labeled oligonucleotide at -20°C, protected from light.

Protocol 2: Labeling of Amino-Modified
Oligonucleotides with 5-Aminofluorescein
This protocol is for labeling oligonucleotides that have been synthesized with a primary amine

group at the 5' or 3' end. The amine group reacts with an N-hydroxysuccinimide (NHS) ester of
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fluorescein.

Materials:

Amino-modified oligonucleotide

5-Carboxyfluorescein N-succinimidyl ester (or similar NHS ester)

0.1 M Sodium bicarbonate buffer, pH 8.5-9.0

Dimethylformamide (DMF) or DMSO

Nuclease-free water

Ethanol (100% and 70%)

3 M Sodium Acetate, pH 5.2

Purification column (e.g., desalting or HPLC)

Procedure:

Oligonucleotide Preparation:

Dissolve the amino-modified oligonucleotide in nuclease-free water to a concentration of

1-5 mM.

Dye Preparation:

Dissolve the fluorescein-NHS ester in DMF or DMSO to a concentration of 10-20 mg/mL

immediately before use.

Labeling Reaction:

In a microcentrifuge tube, mix:

Amino-modified oligonucleotide solution (e.g., 20 µL of 1 mM solution)

0.1 M Sodium bicarbonate buffer, pH 8.5 (e.g., 50 µL)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fluorescein-NHS ester solution (e.g., 5-10 µL)

Vortex briefly and incubate at room temperature for 2-4 hours or overnight at 4°C,

protected from light.

Purification:

Purify the labeled oligonucleotide from the excess dye using a desalting column, ethanol

precipitation (as described in Protocol 1), or reverse-phase HPLC for higher purity.

Quantification and Storage:

Determine the concentration and labeling efficiency as described in Protocol 1.

Store the labeled oligonucleotide at -20°C, protected from light.

Amino-Modified Oligo

Reaction Mixture
(pH 8.5-9.0)

Fluorescein-NHS Ester

Incubate RT, 2-4h

Purification
(Desalting/HPLC)

Purified 5-AF Labeled Oligo
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Click to download full resolution via product page

Protocol 3: Fluorescence In Situ Hybridization (FISH)
with a 5-Aminofluorescein Labeled Probe
This is a general protocol for FISH on adherent cells. Optimization of probe concentration,

hybridization temperature, and wash stringency may be required.

Materials:

5-Aminofluorescein labeled DNA probe

Adherent cells grown on coverslips

Phosphate-buffered saline (PBS)

4% Paraformaldehyde (PFA) in PBS

2x Saline-Sodium Citrate (SSC) buffer

Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)

Wash Buffer 1 (e.g., 2x SSC, 50% formamide)

Wash Buffer 2 (e.g., 0.1x SSC)

DAPI counterstain

Antifade mounting medium

Procedure:

Sample Preparation:

Wash cells on coverslips twice with PBS.

Fix cells with 4% PFA for 10 minutes at room temperature.

Wash twice with PBS.
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Dehydrate through an ethanol series (70%, 90%, 100%) for 3 minutes each and air dry.

Probe Preparation and Denaturation:

Prepare the hybridization mix containing the 5-AF labeled probe at a final concentration of

2.5-5 ng/µL.

Denature the probe mix at 75°C for 5-10 minutes and then place on ice.

Hybridization:

Apply the denatured probe mix to the prepared coverslip.

Seal the coverslip on a slide to prevent evaporation.

Incubate in a humidified chamber at 37°C overnight.

Post-Hybridization Washes:

Carefully remove the sealant and coverslip.

Wash the slide in Wash Buffer 1 at 42°C for 15 minutes.

Wash twice in Wash Buffer 2 at 60°C for 10 minutes each.

Wash briefly in 2x SSC at room temperature.

Counterstaining and Mounting:

Stain the nuclei with DAPI for 5 minutes.

Rinse briefly in 2x SSC.

Mount the coverslip with antifade mounting medium.

Visualization:

Visualize the fluorescent signals using a fluorescence microscope with appropriate filters

for fluorescein (Excitation ~495 nm, Emission ~520 nm) and DAPI (Excitation ~360 nm,
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Emission ~460 nm).
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Fluorescence Microscopy
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Signaling Pathway: Molecular Beacons
Molecular beacons are hairpin-shaped oligonucleotide probes with a fluorophore (like 5-
aminofluorescein) at one end and a quencher at the other. In the absence of a target nucleic
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acid, the hairpin structure brings the fluorophore and quencher into close proximity, resulting in

fluorescence quenching. Upon hybridization to a complementary target sequence, the hairpin

opens, separating the fluorophore and quencher, which leads to a restoration of fluorescence.

[4][6][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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